molecular formula C27H42O5 B3050467 5alpha-Cholanic acid-3alpha-ol-6-one 3-acetate methyl ester CAS No. 2616-79-7

5alpha-Cholanic acid-3alpha-ol-6-one 3-acetate methyl ester

Cat. No. B3050467
CAS RN: 2616-79-7
M. Wt: 446.6 g/mol
InChI Key: KCGQCQPWFSUPDS-SFESAZTESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5alpha-Cholanic acid-3alpha-ol-6-one 3-acetate methyl ester is a chemical compound with the molecular formula C27H42O5 and a molecular weight of 446.62 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string: CC@HOC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@@H]4[C@@]3(CCC@HOC(=O)C)C)C .

Scientific Research Applications

Applications in Analytical Chemistry

Gas-liquid Chromatography of Bile Acids : The use of gas-liquid chromatography (GLC) for the analysis of bile acid methyl esters and their derivatives is a foundational technique in analytical chemistry. This method allows for the preparation, separation, identification, and quantitative estimation of various compounds, demonstrating the importance of ester derivatives in analytical applications. The study highlights the suitability of methylfluoroalkyl silicone phases for analyzing trifluoroacetates of bile acid derivatives, providing a basis for the reliable recognition of common bile acids in complex mixtures. This technique underscores the critical role of ester derivatives in enhancing the accuracy and efficiency of chemical analyses (Kuksis, 1965).

Understanding Chemical Processes

Study on Pyrolysis of Polysaccharides : Investigations into the pyrolysis of polysaccharides, including the behavior of naturally occurring and synthetic polymers, shed light on the mechanisms involved in the formation of one-, two-, and three-carbon products. The study of synthetic polymers produced by thermal polymerization offers insights into the effects of linkage types and additives on pyrolytic pathways. This research provides a deeper understanding of chemical mechanisms, contributing to the broader knowledge of compound interactions and transformations in scientific studies (Ponder & Richards, 1994).

Contributions to Biomedical Research

Photodynamic Therapy Enhancement : The study of protoporphyrin IX (PpIX) accumulation in photodynamic therapy (PDT) highlights the potential of pretreatments or additives to improve clinical outcomes. This research demonstrates the importance of optimizing intralesional PpIX content to enhance the effectiveness of PDT, a treatment method for various medical conditions. The use of enhancers and temperature adjustments during treatment exemplifies how chemical compounds can be leveraged to improve therapeutic techniques (Gerritsen et al., 2008).

Safety and Hazards

The specific safety and hazard information for 5alpha-Cholanic acid-3alpha-ol-6-one 3-acetate methyl ester is not provided in the available resources. It is intended for research use only and not for diagnostic or therapeutic use .

properties

IUPAC Name

methyl (4R)-4-[(3R,5S,8S,9S,10R,13R,14S,17R)-3-acetyloxy-10,13-dimethyl-6-oxo-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H42O5/c1-16(6-9-25(30)31-5)20-7-8-21-19-15-24(29)23-14-18(32-17(2)28)10-12-27(23,4)22(19)11-13-26(20,21)3/h16,18-23H,6-15H2,1-5H3/t16-,18-,19+,20-,21+,22+,23-,26-,27-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCGQCQPWFSUPDS-SFESAZTESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)OC)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(C4)OC(=O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@@H]4[C@@]3(CC[C@H](C4)OC(=O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H42O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50585099
Record name Methyl (3alpha,5alpha)-3-(acetyloxy)-6-oxocholan-24-oate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2616-79-7
Record name Methyl (3alpha,5alpha)-3-(acetyloxy)-6-oxocholan-24-oate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5alpha-Cholanic acid-3alpha-ol-6-one 3-acetate methyl ester
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5alpha-Cholanic acid-3alpha-ol-6-one 3-acetate methyl ester
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5alpha-Cholanic acid-3alpha-ol-6-one 3-acetate methyl ester
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5alpha-Cholanic acid-3alpha-ol-6-one 3-acetate methyl ester
Reactant of Route 5
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5alpha-Cholanic acid-3alpha-ol-6-one 3-acetate methyl ester
Reactant of Route 6
5alpha-Cholanic acid-3alpha-ol-6-one 3-acetate methyl ester

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